molecular formula C5H8N2O4S B2376519 [(Acetyloxy)carbamothioyl]amino acetate CAS No. 51307-42-7

[(Acetyloxy)carbamothioyl]amino acetate

Cat. No.: B2376519
CAS No.: 51307-42-7
M. Wt: 192.19
InChI Key: OIRITLQPIWZORZ-UHFFFAOYSA-N
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Description

[(Acetyloxy)carbamothioyl]amino acetate is a chemical compound with the molecular formula C5H8N2O4S and a molecular weight of 192.19 g/mol. This compound is known for its unique structure, which includes an acetyloxy group, a carbamothioyl group, and an amino acetate moiety. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

The synthesis of [(Acetyloxy)carbamothioyl]amino acetate can be achieved through several methods. One common approach involves the formation of halohydrin intermediates, which undergo oxidation and nucleophilic substitution . Another method includes the radical or nucleophilic addition of nitrogen species to an unsaturated carbon-carbon bond, followed by further reactions to introduce the desired functional groups . Industrial production methods often involve the use of specific catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

[(Acetyloxy)carbamothioyl]amino acetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The compound can also participate in nucleophilic substitution reactions, where nucleophiles like hydroxide ions replace specific functional groups. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

[(Acetyloxy)carbamothioyl]amino acetate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential role in biochemical pathways and its interactions with various enzymes and proteins . In medicine, the compound is investigated for its potential therapeutic effects and its ability to modulate specific biological targets . Additionally, it finds applications in the industry as a precursor for the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of [(Acetyloxy)carbamothioyl]amino acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function . This interaction can lead to changes in biochemical

Properties

IUPAC Name

(acetyloxycarbamothioylamino) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O4S/c1-3(8)10-6-5(12)7-11-4(2)9/h1-2H3,(H2,6,7,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRITLQPIWZORZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ONC(=S)NOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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